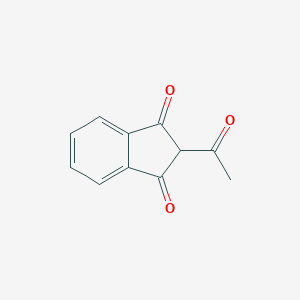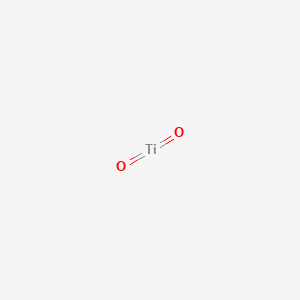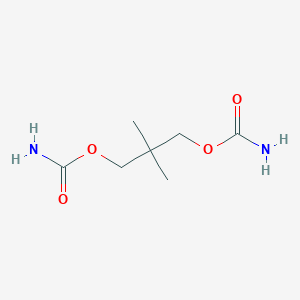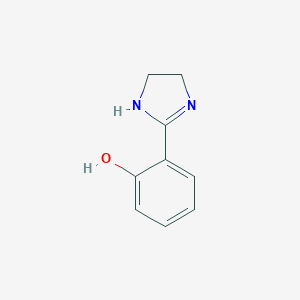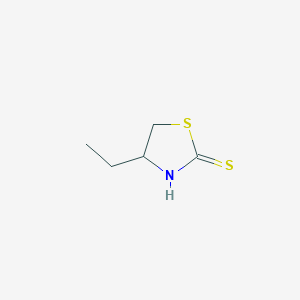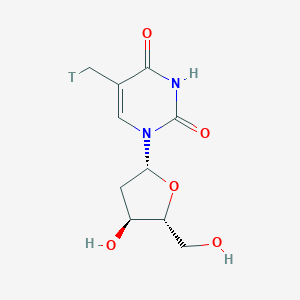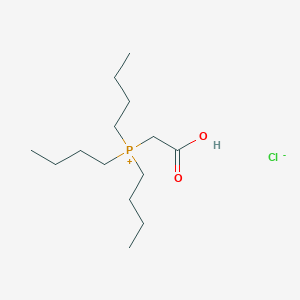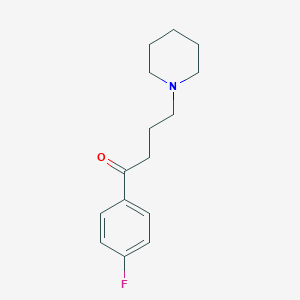
1-(2-Aminophenyl)propan-1-one
Descripción general
Descripción
1-(2-Aminophenyl)propan-1-one is a compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound appears as a light yellow solid .
Synthesis Analysis
The synthesis of 1-(2-Aminophenyl)propan-1-one involves two stages . In the first stage, ethylmagnesium chloride reacts with anthranilic acid nitrile in tetrahydrofuran at 0 - 20℃ under an inert atmosphere . In the second stage, the reaction mixture is quenched with 2M aqueous hydrochloric acid solution and then basified at 0°C by the slow addition of 2M aqueous sodium hydroxide solution . The mixture is then extracted with EtOAc, and the combined organic layers are dried and concentrated in vacuo . The residue is purified by flash column chromatography, yielding the title compound .Molecular Structure Analysis
The InChI code for 1-(2-Aminophenyl)propan-1-one is 1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 .Physical And Chemical Properties Analysis
1-(2-Aminophenyl)propan-1-one is a light yellow solid . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Aplicaciones Científicas De Investigación
Cytotoxic Agent
“1-(2-Aminophenyl)propan-1-one” (1AP) is a cytotoxic agent that belongs to the class of iminoquinones . It has been shown to induce cell death in vitro .
DNA Interaction
1AP can form an imine with DNA, which results in the formation of reactive oxygen species and nitro groups . This interaction with DNA can be utilized in research related to genetic material and its behavior under the influence of external agents.
Copper Ion Dimerization
1AP is a synthetic compound that can be dimerized with copper(II) ions . This property can be useful in studies related to metal-organic frameworks and coordination chemistry.
Chemical Synthesis
As a chemical compound, 1AP can be used in the synthesis of various other compounds. Its reactivity and structural properties make it a valuable reagent in organic chemistry .
Biological Marker
In some cases, 2’-Aminoacetophenone, a compound similar to 1AP, has been used as a breath biomarker for detecting Pseudomonas aeruginosa infections in the lungs of cystic fibrosis patients . While not directly related to 1AP, this suggests potential for similar compounds to be used as biological markers in medical research.
Pharmaceutical Testing
1AP can be used for pharmaceutical testing . Its properties and interactions with biological systems can be studied to develop new drugs and therapies .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMPZKCFGUBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303921 | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)propan-1-one | |
CAS RN |
1196-28-7 | |
| Record name | 1196-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



